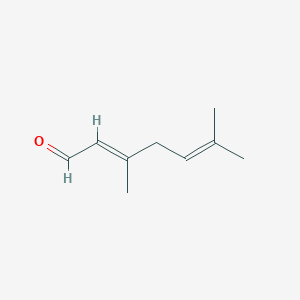
(E)-3,6-Dimethyl-hepta-2,5-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3,6-Dimethyl-hepta-2,5-dienal is an organic compound characterized by its unique structure, which includes a conjugated diene system and an aldehyde functional group. This compound is known for its distinct aroma and is often found in essential oils and various natural products. Its chemical formula is C9H14O, and it is commonly used in the fragrance and flavor industries due to its pleasant scent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,6-Dimethyl-hepta-2,5-dienal can be achieved through several methods. One common approach involves the aldol condensation of acetone with citral, followed by selective hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, and a palladium catalyst for the hydrogenation step.
Industrial Production Methods
In an industrial setting, this compound is produced through a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3,6-Dimethyl-hepta-2,5-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diene system can participate in electrophilic addition reactions, where reagents such as halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogens (Cl2, Br2) and hydrogen halides (HCl, HBr) are typical reagents for electrophilic addition reactions.
Major Products Formed
Oxidation: 3,6-Dimethyl-heptanoic acid.
Reduction: (E)-3,6-Dimethyl-hepta-2,5-dienol.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
(E)-3,6-Dimethyl-hepta-2,5-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: In addition to its use in fragrances and flavors, this compound is also used in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (E)-3,6-Dimethyl-hepta-2,5-dienal is primarily related to its ability to interact with biological membranes and proteins. The aldehyde group can form covalent bonds with amino acids in proteins, leading to modifications that can alter protein function. Additionally, the conjugated diene system can participate in redox reactions, contributing to its antioxidant properties. The compound’s interactions with cellular pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
(E)-3,6-Dimethyl-hepta-2,5-dienal can be compared with other similar compounds such as:
Citral: A closely related compound with a similar structure but lacking the conjugated diene system.
Geranial: Another aldehyde with a similar aroma but different chemical properties.
Neral: An isomer of geranial with distinct stereochemistry.
The uniqueness of this compound lies in its combination of a conjugated diene system and an aldehyde functional group, which imparts unique chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H14O |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
(2E)-3,6-dimethylhepta-2,5-dienal |
InChI |
InChI=1S/C9H14O/c1-8(2)4-5-9(3)6-7-10/h4,6-7H,5H2,1-3H3/b9-6+ |
Clave InChI |
YQGCAKDJQBPFLX-RMKNXTFCSA-N |
SMILES isomérico |
CC(=CC/C(=C/C=O)/C)C |
SMILES canónico |
CC(=CCC(=CC=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


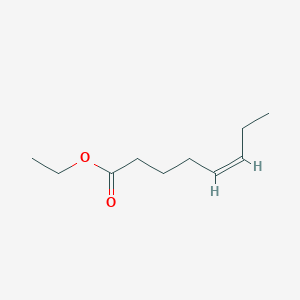
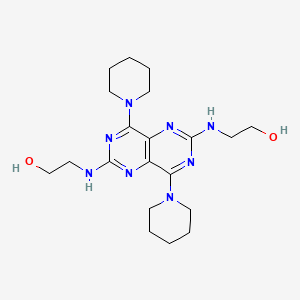
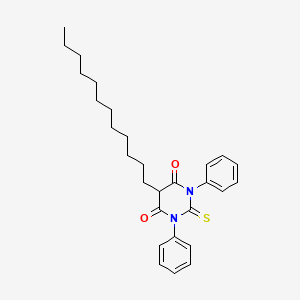
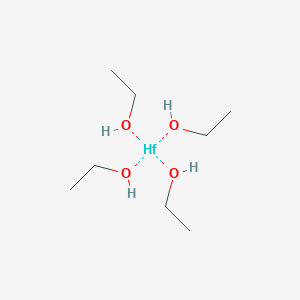
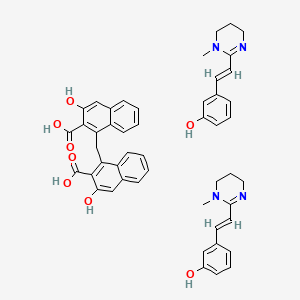

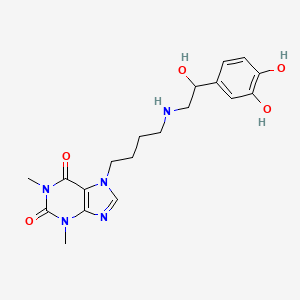
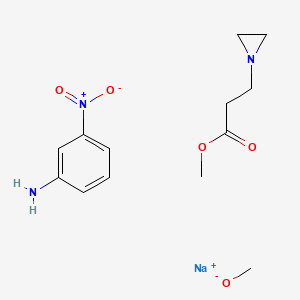
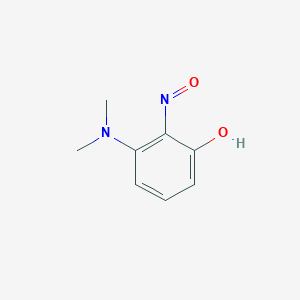
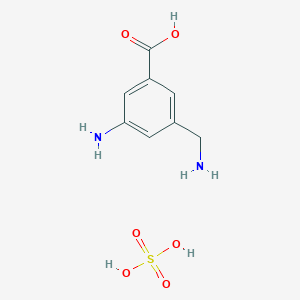
![(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one](/img/structure/B13792193.png)
![1-Oxa-4-thia-7-aza-spiro[4.5]decane hydrochloride](/img/structure/B13792194.png)
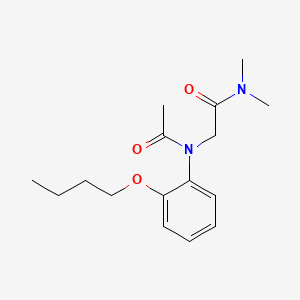
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792206.png)
